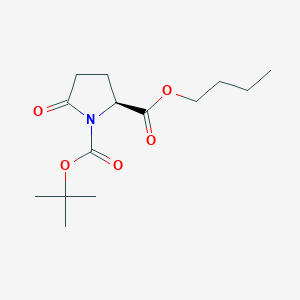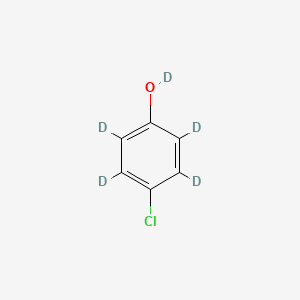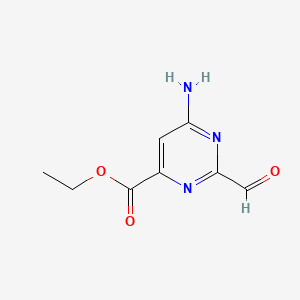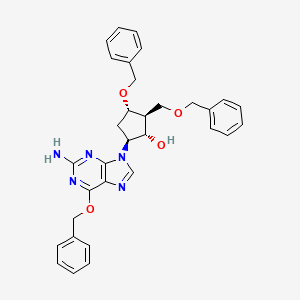
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 is a deuterated steroid compound, often used in biochemical and pharmaceutical research. This compound is a derivative of pregnenolone, a steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, estrogens, and glucocorticoids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 typically involves the deuteration of pregnenolone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
化学反応の分析
Types of Reactions
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: This reaction involves the conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-keto derivatives, while reduction can regenerate the original hydroxyl groups .
科学的研究の応用
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a substrate for enzymes such as 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase, which convert it into other biologically active steroid hormones . These interactions influence various molecular pathways, including those involved in cell growth, differentiation, and metabolism .
類似化合物との比較
Similar Compounds
Pregnenolone: The parent compound of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4, involved in the biosynthesis of other steroid hormones.
Progesterone: A downstream product of pregnenolone, involved in the regulation of the menstrual cycle and pregnancy.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone, with roles in immune function and metabolism.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable tool in research, allowing for more accurate studies of steroid metabolism and function .
特性
CAS番号 |
105078-93-1 |
|---|---|
分子式 |
C21H34O3 |
分子量 |
338.5 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |
InChIキー |
XGUQCUDPXSTKLI-YIHGDAKXSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
異性体SMILES |
[2H][C@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |
正規SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
同義語 |
Pregn-5-ene-3β,17,20β-triol-d4; 3β,17α,20β-Trihydroxypregn-5-ene-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









